molecular formula C16H12N2O3 B2806233 1-Oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylic acid CAS No. 477851-17-5

1-Oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylic acid

Cat. No.: B2806233
CAS No.: 477851-17-5
M. Wt: 280.283
InChI Key: WZOIFWOCPPQSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylic acid is a chemical compound with the molecular formula C16H12N2O3 . It has a molecular weight of 280.28 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=CC=N3)C(=O)O .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 280.28 and a molecular formula of C16H12N2O3 . The monoisotopic mass is 280.084778 Da .

Scientific Research Applications

Reaction Mechanisms and Synthesis

Homophthalic acid and its analogs, when reacted with Vilsmeier reagent, produce derivatives that upon further modification can yield compounds including 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylic acid or its analogs. These derivatives are pivotal in studying the reactivity of such complex molecules and have potential applications in further chemical syntheses (Deady & Rodemann, 2001).

Antibacterial and Antifungal Research

Research into the antibacterial and antifungal properties of compounds related to this compound has been conducted. These studies aim to discover new analogs with improved efficacy against various microbial strains. However, findings suggest that the antibacterial activities of some related compounds are relatively weak compared to clinically used substances such as nalidixic acid and norfloxacin (Stefancich et al., 1987).

Structural Studies and Properties

Investigations into the structural properties of derivatives of this compound reveal insights into their conformational behavior in different states. For example, the study of a specific derivative by X-ray analysis, ab initio, and DFT calculations indicated a similarity between its conformation in crystalline hydrate state and in water solution, offering valuable information for the design of structurally related compounds with desired properties (Stoyanova et al., 2010).

Potential Antiinflammatory Applications

The synthesis and study of conformationally restricted analogs of tolmetin, which includes structures related to this compound, have shown potential analgesic-antiinflammatory activity. These findings could pave the way for the development of new antiinflammatory agents (Corelli et al., 1990).

Chemoselective Syntheses

Research demonstrates the chemoselective hydrative carbocyclizations of functionalities related to this compound. These reactions can produce distinct nitrogen-containing heterocycles, highlighting the versatility of such compounds in synthetic chemistry (Mukherjee & Liu, 2011).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15-13-7-2-1-6-12(13)14(16(20)21)10-18(15)9-11-5-3-4-8-17-11/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOIFWOCPPQSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=CC=N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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